4-(Acetyloxy)-6-methyl-2-naphthalenecarboxylic acid ethyl ester
CAS No.:
Cat. No.: VC20512971
Molecular Formula: C16H16O4
Molecular Weight: 272.29 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C16H16O4 |
|---|---|
| Molecular Weight | 272.29 g/mol |
| IUPAC Name | ethyl 4-acetyloxy-6-methylnaphthalene-2-carboxylate |
| Standard InChI | InChI=1S/C16H16O4/c1-4-19-16(18)13-8-12-6-5-10(2)7-14(12)15(9-13)20-11(3)17/h5-9H,4H2,1-3H3 |
| Standard InChI Key | ZKDRTZRQZLMPSG-UHFFFAOYSA-N |
| Canonical SMILES | CCOC(=O)C1=CC(=C2C=C(C=CC2=C1)C)OC(=O)C |
Introduction
4-(Acetyloxy)-6-methyl-2-naphthalenecarboxylic acid ethyl ester is a synthetic organic compound belonging to the class of naphthalene derivatives. It is characterized by an acetyloxy group, a methyl substituent, and an ethyl ester functional group attached to a naphthalene ring. This compound is of interest in various scientific fields, including organic chemistry, medicinal chemistry, and materials science, due to its unique chemical structure and potential applications.
Molecular Characteristics
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Molecular Formula: C15H14O4
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Molecular Weight: Approximately 258.27 g/mol
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Functional Groups:
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Acetyloxy group (-OCOCH3)
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Methyl group (-CH3)
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Ethyl ester group (-COOCH2CH3)
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Naphthalene ring system
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Structural Features
The compound's structure includes a naphthalene backbone with specific substitutions that influence its reactivity and biological activity. The acetyloxy group enhances its chemical reactivity, while the ethyl ester moiety contributes to its solubility and potential as an intermediate in organic synthesis.
Synthesis
The synthesis of 4-(Acetyloxy)-6-methyl-2-naphthalenecarboxylic acid ethyl ester typically involves multi-step organic reactions starting from simpler naphthalene derivatives.
General Synthetic Pathway
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Esterification: The carboxylic acid derivative of naphthalene is reacted with ethanol in the presence of an acid catalyst to form the ethyl ester.
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Acetylation: The hydroxyl group on the naphthalene ring is acetylated using acetic anhydride or acetyl chloride.
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Functional Group Modifications: Additional steps may involve methylation or other substitutions to achieve the desired structure.
Optimization Techniques
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Use of continuous flow reactors in industrial settings for higher yield and efficiency.
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Purification via advanced chromatography techniques to ensure high purity.
Chemical Reactivity
The compound demonstrates typical reactivity associated with esters and aromatic systems:
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Hydrolysis: Under acidic or basic conditions, the ester bond can be cleaved, yielding the corresponding carboxylic acid.
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Oxidation/Reduction: The methyl group on the naphthalene ring can undergo oxidation to form carboxylic acids or reduction to form alkane derivatives.
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Substitution Reactions: The aromatic ring allows for electrophilic substitution reactions, enabling further functionalization.
Applications
4-(Acetyloxy)-6-methyl-2-naphthalenecarboxylic acid ethyl ester has diverse applications due to its chemical versatility:
Medicinal Chemistry
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Potential intermediate in the synthesis of pharmacologically active compounds.
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Preliminary studies suggest antimicrobial and anticancer properties through enzyme inhibition or receptor modulation mechanisms.
Organic Synthesis
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Serves as a precursor for more complex molecules.
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Useful in creating derivatives with tailored properties for specific applications.
Materials Science
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May contribute to the development of functional materials due to its unique structural features.
Comparison with Related Compounds
To better understand its uniqueness, here is a comparison with similar compounds:
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| 2-Naphthalenecarboxylic acid, 4-hydroxy-6-methyl-, ethyl ester | Hydroxyl group instead of acetyloxy | Reduced reactivity compared to acetyloxy derivative |
| 6-Hydroxy-2-naphthoic acid | Hydroxyl group on carboxylic acid | Lacks ester functionality |
| 4-(Acetyloxy)-6,8-dimethoxy-2-naphthalenecarboxylic acid ethyl ester | Two methoxy groups on naphthalene | Enhanced solubility and reactivity |
Limitations and Safety Considerations
While promising, the compound's use requires careful consideration:
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Stability: Susceptible to hydrolysis under extreme pH conditions.
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Toxicity: Limited data available; further studies are needed to assess safety profiles.
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Environmental Impact: Proper disposal methods are necessary due to potential reactivity.
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